molecular formula C21H18ClN5O3S2 B2824792 N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 863017-11-2

N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2824792
CAS RN: 863017-11-2
M. Wt: 487.98
InChI Key: PDZAOZOOCVMLDB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S2 and its molecular weight is 487.98. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Anticonvulsant Agents : A study by Severina et al. (2020) focused on synthesizing derivatives of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides as potential anticonvulsants. The compound with 4-bromophenyl substituent showed promising results in a pentylenetetrazole-induced seizure model in rats, indicating moderate anticonvulsant activity (Severina et al., 2020).

Synthesis and Structural Analysis

  • Chemical Synthesis and Characterization : The synthesis and evaluation of related compounds, particularly those with central nervous system depressant activity, have been reported. For example, Manjunath et al. (1997) synthesized derivatives of 2-chloromethyl-3-N-substituted arylthieno pyrimidin-4-ones, characterizing them through spectral data (Manjunath et al., 1997).

  • Novel Compounds for Therapeutic Applications : Abu‐Hashem et al. (2020) explored the synthesis of novel compounds, including derivatives of 4,6-dimethylpyrimidin-2-yl thio-acetamides, which showed potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

  • Antioxidant and Antimicrobial Activities : Saundane et al. (2012) investigated thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines for their antioxidant and antimicrobial properties (Saundane et al., 2012).

  • Anti-Inflammatory Activity : Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-thioxothiazolidin-3-yl acetamides, showing significant anti-inflammatory activity in some compounds (Sunder & Maleraju, 2013).

Biochemical and Molecular Studies

  • Molecular and Biochemical Analysis : Davoodnia et al. (2009) explored the synthesis of thieno pyrimidines using microwave irradiation, contributing to the understanding of the chemical properties and potential applications of such compounds (Davoodnia et al., 2009).

  • PET Imaging Applications : Dollé et al. (2008) reported the synthesis of selective ligands, such as DPA-714, for imaging the translocator protein (18 kDa) using PET, demonstrating the potential of related compounds in diagnostic imaging (Dollé et al., 2008).

  • Conformational Analysis : Kataev et al. (2021) conducted a study on N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, providing insights into its structural and conformational properties (Kataev et al., 2021).

  • Antitumor Activity Evaluation : Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new thieno pyrimidine derivatives, showing potent anticancer activity against various human cancer cell lines (Hafez & El-Gazzar, 2017).

  • Antimicrobial Activity Studies : Nunna et al. (2014) synthesized novel heterocyclic compounds with a sulfamido moiety and evaluated their antimicrobial activities, demonstrating the potential of such compounds in addressing microbial resistance (Nunna et al., 2014).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S2/c1-11-6-7-12(9-13(11)22)23-15(28)10-32-19-16-18(26(2)21(30)27(3)20(16)29)24-17(25-19)14-5-4-8-31-14/h4-9H,10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZAOZOOCVMLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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